molecular formula C16H13Br2NO4 B11542731 3,4-dibromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol

3,4-dibromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol

Cat. No.: B11542731
M. Wt: 443.09 g/mol
InChI Key: WBPFLHBDJFNQNF-UHFFFAOYSA-N
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Description

3,4-DIBROMO-2-[(E)-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)IMINO]METHYL]-6-METHOXYPHENOL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including bromine atoms, a methoxy group, and a benzodioxin moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIBROMO-2-[(E)-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)IMINO]METHYL]-6-METHOXYPHENOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a phenolic compound followed by the introduction of the benzodioxin moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-DIBROMO-2-[(E)-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)IMINO]METHYL]-6-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions result in the formation of various substituted phenolic compounds.

Scientific Research Applications

3,4-DIBROMO-2-[(E)-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)IMINO]METHYL]-6-METHOXYPHENOL has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-DIBROMO-2-[(E)-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)IMINO]METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and benzodioxin moiety play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromo-2-methoxyphenol: Similar in structure but lacks the benzodioxin moiety.

    2,3-Dihydro-1,4-benzodioxin-6-yl imine: Contains the benzodioxin moiety but lacks the bromine atoms and methoxy group.

Uniqueness

3,4-DIBROMO-2-[(E)-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)IMINO]METHYL]-6-METHOXYPHENOL is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 3,4-DIBROMO-2-[(E)-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)IMINO]METHYL]-6-METHOXYPHENOL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H13Br2NO4

Molecular Weight

443.09 g/mol

IUPAC Name

3,4-dibromo-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)-6-methoxyphenol

InChI

InChI=1S/C16H13Br2NO4/c1-21-14-7-11(17)15(18)10(16(14)20)8-19-9-2-3-12-13(6-9)23-5-4-22-12/h2-3,6-8,20H,4-5H2,1H3

InChI Key

WBPFLHBDJFNQNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OCCO3)Br)Br

Origin of Product

United States

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